Product packaging for 4-Hydroxymethyl-4',5'-benzopsoralen(Cat. No.:CAS No. 123577-49-1)

4-Hydroxymethyl-4',5'-benzopsoralen

Cat. No.: B1194600
CAS No.: 123577-49-1
M. Wt: 266.25 g/mol
InChI Key: DCXCMYXDFTYKIQ-UHFFFAOYSA-N
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Description

4-Hydroxymethyl-4',5'-benzopsoralen ( 123577-49-1) is a benzopsoralen derivative investigated for its potential in photochemotherapy and biochemical research. This compound intercalates into double-stranded DNA and, upon activation, can form covalent adducts, primarily at thymidine sites . Research indicates that certain benzopsoralens, including those with hydroxymethyl substituents, exhibit marked antiproliferative effects on mammalian cells, an activity that appears linked to the inhibition of topoisomerase II . This mechanism is distinct from the DNA cross-linking behavior of classical psoralens and suggests potential as a model for studying topoisomerase inhibitors . Mutation data has been reported for this compound . When heated to decomposition, it emits acrid smoke and irritating vapors . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H10O4 B1194600 4-Hydroxymethyl-4',5'-benzopsoralen CAS No. 123577-49-1

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

123577-49-1

Molecular Formula

C16H10O4

Molecular Weight

266.25 g/mol

IUPAC Name

4-(hydroxymethyl)-[1]benzofuro[3,2-g]chromen-2-one

InChI

InChI=1S/C16H10O4/c17-8-9-5-16(18)20-14-7-15-12(6-11(9)14)10-3-1-2-4-13(10)19-15/h1-7,17H,8H2

InChI Key

DCXCMYXDFTYKIQ-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)OC(=O)C=C4CO

Canonical SMILES

C1=CC=C2C(=C1)C3=CC4=C(C=C3O2)OC(=O)C=C4CO

Other CAS No.

123577-49-1

Synonyms

4-hydroxymethyl-4',5'-benzopsoralen
HMeBP

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 4 Hydroxymethyl 4 ,5 Benzopsoralen

Established Synthetic Pathways for 4-Hydroxymethyl-4',5'-benzopsoralen

The synthesis of this compound has been reported in scientific literature, often as a precursor for more complex derivatives. nih.gov While specific, detailed reaction schemes for this exact compound are not extensively available in the public domain, the general synthesis of hydroxymethyl-substituted psoralens provides a foundational understanding. The synthesis of related compounds, such as 4-hydroxymethyl-4'-methylpsoralen, involves multi-step processes. These syntheses often start from a psoralen (B192213) core, which is then functionalized. The introduction of the hydroxymethyl group at the 4-position is a critical step, often achieved through various chemical reactions.

Synthesis of this compound Derivatives

The derivatization of this compound is crucial for exploring the structure-activity relationships of this class of compounds. Modifications at various positions of the benzopsoralen scaffold can lead to new analogs with altered photobiological and pharmacological properties.

Hydroxymethyl-Substituted Benzopsoralen Analogs

The synthesis of hydroxymethyl-substituted benzopsoralen analogs has been a focus of research to develop new photochemotherapeutic agents. For instance, 4-hydroxymethyl-4'-methyl- and 4-hydroxymethyl-4'-methyl-8-methoxypsoralen have been synthesized and studied for their photobiological activity. nih.gov These compounds have demonstrated efficient photobinding to DNA and RNA. nih.gov The synthetic strategies for these analogs typically involve the introduction of a hydroxymethyl group onto a pre-existing substituted psoralen scaffold.

Structural Modifications Beyond Hydroxymethyl at Various Positions

Research has also explored structural modifications beyond the hydroxymethyl group at various positions on the benzopsoralen ring system. These modifications aim to enhance the compound's interaction with biological targets or to modulate its pharmacokinetic properties. While specific examples directly related to this compound are not detailed in the provided search results, the general field of psoralen chemistry involves a wide range of derivatization strategies.

Preparation of Tetrahydrobenzopsoralen Derivatives

The synthesis of tetrahydrobenzopsoralen derivatives represents a significant modification of the parent aromatic system. The synthesis of 4-hydroxymethyltetrahydrobenzopsoralen (B52220) has been reported, and this compound has shown biological activity. nih.gov The reduction of the benzo-ring of the psoralen system leads to these tetrahydro derivatives. These compounds are of interest because the saturation of one of the rings can alter the planarity of the molecule, which in turn can affect its DNA-binding properties. nih.gov While benzopsoralens are purely monofunctional, their tetrahydrocongeners have been shown to form interstrand cross-links in DNA, albeit to a lesser extent than compounds like 8-methoxypsoralen (8-MOP). nih.gov

Advanced Synthetic Strategies and Methodological Innovations in Benzopsoralen Scaffold Construction

The construction of the core benzopsoralen scaffold has benefited from advancements in synthetic organic chemistry. Modern strategies focus on efficiency, selectivity, and the ability to introduce diverse functionalities. While not exclusively focused on this compound, general strategies for building complex heterocyclic systems are relevant. These can include scaffold-hopping approaches, where the core structure is significantly altered to explore new chemical space, and the use of synthetic scaffolding to organize and control multi-step reactions. unipa.itresearchgate.net These innovative methods pave the way for the creation of novel benzopsoralen analogs with potentially improved properties.

Molecular Mechanisms of Action and Biomolecular Interactions of 4 Hydroxymethyl 4 ,5 Benzopsoralen

Nucleic Acid Interaction Mechanisms

4-Hydroxymethyl-4',5'-benzopsoralen, like other psoralens, interacts with nucleic acids through a combination of non-covalent binding and subsequent light-induced covalent linkages. These interactions are fundamental to its photobiological effects.

The interaction of this compound with DNA is a multi-step process that begins with non-covalent association and can culminate in the formation of irreversible covalent adducts upon photoactivation.

In addition to intercalation, psoralen (B192213) derivatives can also associate with the minor groove of the DNA helix. The substituents on the psoralen ring system play a crucial role in determining the preferred mode of non-covalent binding. While detailed studies characterizing the groove binding of this compound are limited, research on other small molecules that bind to the DNA minor groove often employs techniques such as UV-visible spectroscopy, fluorescence spectroscopy, circular dichroism, and molecular modeling to determine binding constants and identify the specific interaction sites. These studies have shown that minor groove binders are typically aromatic compounds with a shape that is complementary to the curvature of the groove, allowing for close van der Waals contacts and the formation of hydrogen bonds with the floor of the groove beilstein-journals.orgsemanticscholar.org.

Upon exposure to long-wavelength ultraviolet light (UVA), intercalated this compound can form covalent bonds with pyrimidine (B1678525) bases, primarily thymine (B56734). This photoreaction proceeds via a [2+2] cycloaddition. The initial reaction typically involves the furan (B31954) ring of the psoralen and the 5,6-double bond of a thymine residue, resulting in the formation of a furan-side monoadduct nih.gov. Absorption of a second photon by this monoadduct can lead to a second cycloaddition reaction between the pyrone end of the psoralen and a thymine on the complementary DNA strand, forming an interstrand cross-link (ICL) nih.gov.

Studies on the closely related compound 4'-hydroxymethyl-4,5',8-trimethylpsoralen have provided significant insights into this process. The formation of both furan-side and pyrone-side monoadducts has been observed, with the furan-side monoadducts being capable of converting to ICLs upon further irradiation nih.gov. The structure of the DNA, including its sequence and the presence of chromatin, can influence the efficiency of cross-link formation nih.gov. Research on 4,5',8-trimethylpsoralen has shown that the formation of these cross-links is a two-photon process medchemexpress.cn.

Adduct Type Description Precursor Photoactivation
Furan-side MonoadductCovalent linkage between the furan ring of the psoralen and a pyrimidine base (e.g., thymine).Intercalated psoralenOne photon
Pyrone-side MonoadductCovalent linkage between the pyrone ring of the psoralen and a pyrimidine base.Intercalated psoralenOne photon
Interstrand Cross-link (ICL)Covalent linkage between the psoralen and pyrimidine bases on opposite DNA strands.Furan-side MonoadductSecond photon

The initial, non-covalent association of this compound with DNA is a prerequisite for its photo-induced covalent modifications. This association is governed by weak intermolecular forces, including van der Waals interactions, hydrogen bonding, and hydrophobic effects. Spectroscopic techniques are commonly employed to study these non-covalent interactions. For instance, changes in the UV-visible absorption spectrum of the compound upon addition of DNA can indicate binding, and the binding affinity can be quantified. Fluorescence spectroscopy can also be a powerful tool, as changes in the fluorescence intensity or polarization of the molecule upon binding to DNA can provide information about the binding mode and affinity. While specific studies on this compound are not extensively documented, the general principles of non-covalent drug-DNA interactions are well-established through studies of other ligands nih.govmdpi.comnih.gov.

In addition to DNA, this compound and its derivatives can also interact with and form photo-induced adducts with RNA. Research on hydroxymethyl derivatives of psoralen has demonstrated efficient photobinding to various RNA structures, including ribosomal RNA (rRNA) nih.gov. The mechanism of interaction is believed to be similar to that with DNA, involving initial non-covalent association followed by photo-induced covalent bond formation with pyrimidine bases. The complex secondary and tertiary structures of RNA molecules, such as those found in ribosomes, likely provide a diverse range of potential binding sites for these compounds. The covalent modification of RNA by this compound can have significant biological consequences by interfering with processes such as translation and RNA processing.

Modulation of Nucleic Acid Synthesis and Integrity

This compound has been shown to directly interfere with the synthesis and structural integrity of nucleic acids, contributing to its antiproliferative properties. These interactions occur in the dark, a feature that distinguishes it from many other psoralen derivatives that require UVA irradiation for activity.

Research has demonstrated that HMBP is an effective inhibitor of DNA synthesis. In studies utilizing Ehrlich ascites carcinoma cells, the compound was observed to inhibit the incorporation of precursors into DNA, indicating a direct interference with the replication process nih.gov. This inhibition of DNA synthesis is a key factor in its cytotoxic effects on cancer cells. The antiproliferative activity was also observed in Chinese hamster ovary (CHO) cells, where HMBP strongly inhibited clonal growth after incubation in the dark nih.gov.

The inhibitory action of HMBP is not limited to DNA. In the same Ehrlich ascites carcinoma cell model, the compound was also found to inhibit RNA synthesis nih.gov. This suggests a broader impact on cellular functions, as the disruption of transcription would affect protein synthesis and other vital cellular processes. It is noteworthy that protein synthesis itself remained unaffected in these studies nih.gov. The inhibition of both DNA and RNA synthesis, even if partially reversible, underscores the potent biological activity of this benzopsoralen derivative nih.gov.

A significant aspect of HMBP's mechanism of action is its ability to induce structural damage to DNA. Unlike many psoralens that primarily form DNA adducts and cross-links upon photoactivation, HMBP can cause DNA strand breaks without UVA light. Studies using alkaline elution techniques on Chinese hamster ovary (CHO) cells have revealed that HMBP induces single-strand breaks, DNA-protein cross-links, and double-strand breaks in the dark nih.gov. The formation of these lesions is a critical factor leading to the observed chromosomal aberrations and cytotoxic activity of the compound nih.govnih.gov.

Interactive Data Table: Effects of this compound on Nucleic Acids

Activity Cell Line Key Findings Reference
Inhibition of DNA SynthesisEhrlich Ascites CarcinomaInhibited DNA synthesis in the dark. nih.gov
Inhibition of RNA SynthesisEhrlich Ascites CarcinomaInhibited RNA synthesis in the dark. nih.gov
Induction of DNA DamageChinese Hamster Ovary (CHO)Caused single-strand breaks, double-strand breaks, and DNA-protein cross-links in the dark. nih.gov

Topoisomerase Enzyme Interaction and Inhibition

Emerging evidence points towards DNA topoisomerases as a primary target for the biological activity of this compound, particularly its effects in the absence of photoactivation.

The mechanism by which HMBP inhibits topoisomerase II appears to involve an interaction with the DNA substrate. In both catenation and decatenation assays, the inhibitory effect of HMBP was only observed when the drug was pre-incubated with the DNA nih.gov. This suggests that HMBP may bind to or alter the DNA structure in a way that prevents or hinders the proper functioning of topoisomerase II. This mode of action is distinct from some other topoisomerase inhibitors that might directly bind to the enzyme itself. The restoration of clonal growth in CHO cells treated with HMBP in the presence of aphidicolin, a DNA polymerase inhibitor, while the number of DNA strand breaks remained unchanged, further implicates DNA topoisomerases as the likely target nih.gov.

Photochemical and Photobiological Processes of this compound

This compound (HMBP) is a tetracyclic furocoumarin derivative that exhibits significant biological activity through distinct molecular mechanisms, which can be broadly categorized into photoactivated and dark-active processes. The unique structural features of HMBP, particularly the additional benzene (B151609) ring fused to the 4',5' position of the psoralen moiety, influence its photochemical and photobiological properties, setting it apart from more extensively studied psoralens. This compound demonstrates a dual mechanism of action, functioning as a photosensitizer upon activation with Ultraviolet-A (UV-A) light and also exerting biological effects in the absence of photoactivation.

Singlet Oxygen Generation and Reactive Oxygen Species (ROS) Production

Upon exposure to UV-A radiation, this compound acts as a potent photosensitizer, initiating photochemical reactions that lead to the generation of reactive oxygen species (ROS). A key product of these reactions is singlet oxygen (¹O₂), a highly reactive form of oxygen that can inflict damage on cellular components such as lipids, proteins, and nucleic acids.

Comparative Photosensitizing Properties of Benzopsoralen Derivatives

Compound/Derivative ClassPhotosensitizing ActivitySinglet Oxygen (¹O₂) ProductionPrimary Photochemical Reaction Type
This compoundGood sensitizerGood capacityType II (Singlet Oxygen)
Hydroxymethylpsoralen Derivatives (general)Active photosensitizersRelatively high levels compared to 8-MOPType II (Singlet Oxygen)

UV-A Light Activation and Its Role in Photobiological Effects

The absorption of UV-A radiation by this compound excites the molecule to a higher energy state, enabling it to interact with its biological targets. A primary consequence of this photoactivation is the strong inhibition of DNA synthesis in cells nih.gov. This antiproliferative effect is a hallmark of the photobiological activity of many psoralens.

The photobiological effects of activated HMBP are largely attributed to its ability to form covalent photoadducts with DNA. The planar structure of the furocoumarin allows it to intercalate between the base pairs of the DNA double helix. Upon UV-A irradiation, the excited HMBP molecule can form cyclobutane-type adducts with pyrimidine bases, primarily thymine. This process can lead to the formation of monoadducts and, with the absorption of a second photon, interstrand cross-links (ICLs). These DNA lesions are highly cytotoxic as they can block DNA replication and transcription, ultimately leading to cell death. Studies on similar hydroxymethylpsoralen derivatives have demonstrated efficient photobinding to both DNA and RNA nih.gov. The inhibition of tumor transmitting capacity and sensitization of T2 phage are other noted photobiological effects that correlate with the extent of covalent photoaddition nih.gov.

General cellular responses to UV-A induced damage by photosensitizers like HMBP can also involve the activation of cellular stress signaling pathways and, in some cases, the induction of apoptosis. The generation of oxidative stress through ROS production can further contribute to cellular damage, including lipid peroxidation and protein oxidation nih.gov.

Dark-Active Mechanisms Distinct from Photoactivation

A remarkable characteristic of this compound is its significant biological activity in the absence of UV light, a feature not commonly observed in other furocoumarin derivatives nih.govnih.gov. This "dark activity" demonstrates that HMBP can induce cellular damage through mechanisms that are independent of photoactivation.

The primary dark-active mechanism of HMBP is the inhibition of mammalian DNA topoisomerase II nih.gov. Topoisomerases are essential enzymes that regulate the topology of DNA during replication, transcription, and other cellular processes. HMBP has been shown to inhibit the catalytic activity of topoisomerase II in vitro, in both catenation and decatenation assays nih.gov. This inhibition is effective when the drug is pre-incubated with the DNA substrate, suggesting an interaction with the DNA or the DNA-enzyme complex is necessary nih.gov.

The inhibition of topoisomerase II by HMBP leads to the accumulation of DNA damage. In the dark, HMBP has been observed to induce a variety of DNA lesions in Chinese hamster ovary (CHO) cells, including:

Single-strand breaks nih.gov

Double-strand breaks nih.gov

DNA-protein cross-links nih.gov

Furthermore, HMBP can induce chromosomal aberrations in mammalian cells without UVA activation nih.gov. The cytotoxic and mutagenic activity of HMBP in the dark has also been demonstrated in V79 Chinese hamster cells nih.gov. In Ehrlich ascites carcinoma cells, HMBP was found to inhibit both DNA and RNA synthesis in a partially reversible manner, while protein synthesis remained unaffected nih.gov. These findings collectively point to DNA topoisomerases as a key molecular target for the dark-active antiproliferative effects of this compound nih.gov.

Summary of Dark-Active DNA Damage Induced by this compound

Type of DNA DamageObserved Cellular EffectProposed Molecular Target
Single-strand breaksDNA damage in CHO cellsDNA Topoisomerase II
Double-strand breaksDNA damage in CHO cellsDNA Topoisomerase II
DNA-protein cross-linksDNA damage in CHO cellsDNA Topoisomerase II
Chromosomal aberrationsGenetic damage in mammalian cellsDNA Topoisomerase II

In Vitro and Ex Vivo Research Models for Investigating 4 Hydroxymethyl 4 ,5 Benzopsoralen

Mammalian Cell Line Studies

Mammalian cell lines are fundamental tools for assessing the cytotoxic and antiproliferative properties of chemical compounds. Various cell lines are employed to understand the effects of psoralen (B192213) derivatives on cell growth and integrity.

Antiproliferative Effects and Growth Inhibition in Tumor Cell Lines (e.g., Ehrlich, HL60, HeLa)

Research on benzopsoralen derivatives has demonstrated their potential to inhibit the proliferation of various tumor cell lines. A study on two new benzopsoralen derivatives, 4-hydroxymethyl-6,7,8,9-tetrahydro-2H-benzofuro-[3,2-g]-1-benzopiran-2-one (compound 1) and 4-hydroxymethyl-2H-benzofuro-[3,2g]-1-benzopiran-2-one (compound 2), revealed their antiproliferative activity against HL60 (human promyelocytic leukemia) and HeLa (human cervical cancer) cells. nih.gov The effects were evaluated both in the absence of light and after UVA irradiation, with 8-methoxypsoralen used as a reference compound.

The antiproliferative activity was found to be more pronounced after UVA irradiation for both benzopsoralen derivatives, though less potent than 8-methoxypsoralen. nih.gov Compound 1 consistently showed greater effectiveness than compound 2 under both dark and irradiated conditions. nih.gov Ultrastructural analysis indicated that these compounds induce morphological damage in the cells, with compound 1 causing vacuolizations. nih.gov In HeLa cells, an increase in the nuclear area was observed with all three compounds. nih.gov

No specific studies on the effect of 4-Hydroxymethyl-4',5'-benzopsoralen on Ehrlich ascites carcinoma cells were identified in the available literature.

Table 1: Antiproliferative Activity of Benzopsoralen Derivatives on HL60 and HeLa Cell Lines

CompoundCell LineConditionObserved Effects
4-hydroxymethyl-6,7,8,9-tetrahydro-2H-benzofuro-[3,2-g]-1-benzopiran-2-one (Compound 1)HL60, HeLaDark & UVA IrradiationMore effective antiproliferative activity than Compound 2. Caused vacuolizations.
4-hydroxymethyl-2H-benzofuro-[3,2g]-1-benzopiran-2-one (Compound 2)HL60, HeLaDark & UVA IrradiationLess effective than Compound 1. Induced slight modifications in cytoplasm organization.
8-methoxypsoralen (Reference)HL60, HeLaUVA IrradiationMost potent antiproliferative activity. Generated numerous vacuoles.

Clonal Growth Inhibition in Chinese Hamster Ovary (CHO) Cells

There is no specific information available in the scientific literature regarding the clonal growth inhibition of this compound in Chinese Hamster Ovary (CHO) cells. However, CHO cells are a standard model for assessing the long-term effects of compounds on cell proliferation and colony-forming ability. Such assays are crucial for determining a compound's potential to permanently halt cell division.

Analysis of Chromosomal Aberrations in Cultured Cells

The genotoxic potential of psoralen compounds is a critical area of investigation. Studies on 8-methoxypsoralen, a widely used psoralen derivative, in combination with UVA (PUVA therapy), have been conducted on lymphocyte cultures from psoriasis patients. These studies did not find abnormal amounts of chromosome aberrations. nih.gov In vitro experiments with therapeutic doses of psoralen also showed no increase in chromosome aberration frequency. nih.gov This suggests that, at therapeutic levels, some psoralens may not have a significant clastogenic effect. However, the potential for this compound to induce chromosomal aberrations would require specific investigation in cultured cells.

Microbial Model Systems for Mechanistic Elucidation (e.g., Yeast, E. coli)

Microbial systems such as the bacterium Escherichia coli and the yeast Saccharomyces cerevisiae are powerful tools for elucidating the mechanisms of action of DNA-interacting agents like psoralens. These models allow for the study of DNA damage and repair pathways in a genetically tractable manner.

Research on a psoralen analog, dorstenin, isolated from Dorstenia bahiensis, has utilized both E. coli and S. cerevisiae to measure its photosensitizing and mutational properties. researchgate.net The study compared the genotoxic effects of dorstenin to psoralen and bergapten, finding it to have a lower effect. researchgate.net The use of wild-type and DNA repair-deficient strains of these microorganisms can help to identify the specific cellular pathways that are affected by the compound and its photoadducts.

Cell-Free Systems and Reconstituted Macromolecular Assemblies for Interaction Studies

Cell-free systems offer a simplified and controlled environment to study the direct interactions between a compound and specific macromolecules, such as DNA and proteins, without the complexity of a living cell. These systems are particularly useful for investigating the formation of covalent adducts between psoralens and DNA upon photoactivation.

While specific studies employing cell-free systems to investigate this compound were not found, this methodology is well-suited for such research. For instance, the photoaddition of various psoralen derivatives to DNA has been studied to understand the formation of monoadducts and crosslinks. mdpi.com Such studies can quantify the binding affinity and the efficiency of photoadduct formation, providing precise biochemical data on the compound's reactivity with its molecular target.

Advanced Analytical and Computational Techniques in 4 Hydroxymethyl 4 ,5 Benzopsoralen Research

Spectroscopic Methods for Molecular Characterization and Interaction Studies

Spectroscopic techniques are powerful tools for investigating the non-covalent and covalent interactions between 4-Hydroxymethyl-4',5'-benzopsoralen and nucleic acids at the molecular level. These methods provide insights into the binding affinity, conformational changes, and structural details of the resulting complexes.

UV/Vis Spectrophotometric Titrations in Nucleic Acid Binding

UV/Vis spectrophotometry is a fundamental technique used to study the intercalation of molecules like this compound into the DNA double helix. The binding of this psoralen (B192213) derivative to DNA can be monitored by observing the changes in its absorption spectrum upon titration with increasing concentrations of DNA.

The intercalation of the planar psoralen ring system between the base pairs of DNA typically leads to a bathochromic shift (a shift to longer wavelengths) and a hypochromic effect (a decrease in molar absorptivity) in the UV/Vis absorption spectrum of the psoralen. These spectral changes are indicative of the close proximity and interaction between the chromophore of the psoralen and the DNA bases.

Table 1: Representative UV/Vis Spectrophotometric Titration Data for a Psoralen-DNA Interaction

DNA Concentration (µM)Absorbance at λmaxΔAbsorbance
00.5000.000
100.4850.015
200.4720.028
400.4500.050
600.4350.065
800.4250.075
1000.4200.080

This table is illustrative and represents typical data obtained from a UV/Vis titration experiment of a psoralen derivative with DNA.

Circular Dichroism (CD) Spectroscopy for Conformational Changes

Circular dichroism (CD) spectroscopy is a highly sensitive technique for probing the conformational changes in chiral macromolecules like DNA upon the binding of a ligand. The CD spectrum of DNA is characteristic of its secondary structure (e.g., B-form, A-form, or Z-form). Intercalation of this compound into the DNA helix is expected to induce significant changes in the DNA's CD spectrum.

Typically, the B-form of DNA exhibits a positive band around 275 nm and a negative band around 245 nm. Upon intercalation of a psoralen derivative, changes in the intensity and position of these bands can be observed. These changes reflect alterations in the helical structure, such as unwinding of the helix and changes in the base pair stacking and tilt. The appearance of an induced CD (ICD) signal in the absorption region of the psoralen chromophore (above 300 nm) is a strong indication of its intercalation into the asymmetric environment of the DNA helix. Studies on psoralenamines have shown that the orientation of the psoralen within the DNA can influence the resulting CD spectrum researchgate.net.

Table 2: Expected Changes in DNA CD Spectrum upon Intercalation of this compound

Spectral RegionChange in CD SignalInterpretation
260-290 nm (Positive Band)Increase in ellipticityAlteration in base pair stacking and helical twist.
240-250 nm (Negative Band)Decrease in ellipticity (becomes less negative)Unwinding of the DNA helix.
> 300 nmAppearance of a positive or negative induced CD bandAsymmetric arrangement of the psoralen chromophore within the DNA helix.

This table outlines the generally expected qualitative changes in the CD spectrum of B-DNA upon the intercalation of a psoralen derivative.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Insights and Binding

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for obtaining high-resolution structural information about the interaction of small molecules with DNA. Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy) and COSY (Correlation Spectroscopy), can be used to determine the three-dimensional structure of the this compound-DNA adducts in solution.

Studies on the closely related compound 4'-(hydroxymethyl)-4,5',8-trimethylpsoralen (HMT) have provided significant insights into the structural perturbations of DNA upon psoralen adduction nih.gov. These studies have revealed that the intercalation of the psoralen moiety causes a significant unwinding of the DNA helix at the site of adduction. Furthermore, NMR data can pinpoint the specific atoms of the psoralen and the DNA that are in close proximity, confirming the intercalation model and identifying the specific nucleotides involved in the interaction. The analysis of chemical shift perturbations of the DNA protons upon psoralen binding can also provide information about the binding site and mode.

Table 3: Structural Parameters of a Psoralen-DNA Adduct as Determined by NMR Spectroscopy

Structural ParameterValueSignificance
Helical Unwinding Angle~25-35 degreesIndicates significant distortion of the DNA helix at the binding site nih.gov.
Local DNA StructureDistortion at the adduct site, returning to B-form within 3 base pairsThe structural perturbation is localized to the immediate vicinity of the psoralen adduct nih.gov.
Inter-proton Distances (NOE)Short distances between psoralen protons and DNA base/sugar protonsConfirms the intercalation of the psoralen between the DNA base pairs.
Helical BendNo significant bendThe overall helical axis of the DNA remains relatively straight nih.gov.

This table is based on findings for the related compound HMT and represents the type of structural insights that can be obtained for this compound through NMR studies.

Biophysical Methodologies for DNA Complexation Analysis

Biophysical methods are employed to assess the stability of the DNA-psoralen complex and to detect the extent of DNA damage induced by the photoactivated compound.

Thermal Melting Experiments of Nucleic Acid Complexes

Thermal melting experiments, monitored by UV/Vis spectrophotometry, are used to determine the melting temperature (Tm) of DNA, which is the temperature at which half of the double-stranded DNA has dissociated into single strands. The intercalation of a molecule like this compound into the DNA double helix generally leads to an increase in the Tm. This stabilization of the DNA duplex is a hallmark of intercalating agents.

The increase in Tm (ΔTm) is proportional to the extent of binding and the affinity of the compound for the DNA. By measuring the Tm of DNA in the absence and presence of varying concentrations of this compound, the stabilizing effect of the compound on the DNA duplex can be quantified. This provides further evidence for an intercalative binding mode. Intercalation is known to stabilize the DNA helix, with Tm increases of about 5–8 °C often observed, whereas non-intercalative binding typically results in no significant change in Tm nih.gov.

Table 4: Representative DNA Thermal Melting Data in the Presence of an Intercalating Psoralen

Compound Concentration (µM)Tm (°C)ΔTm (°C)
0 (Control DNA)72.50.0
574.82.3
1076.54.0
2078.96.4
4080.58.0

This table is illustrative, showing a typical trend of increasing DNA melting temperature with increasing concentrations of an intercalating psoralen derivative.

Alkaline Elution Techniques for DNA Damage Detection

Alkaline elution is a sensitive method for detecting DNA damage, particularly single-strand breaks and interstrand cross-links. This technique is highly relevant for studying the effects of photoactivated this compound, which is known to induce DNA cross-links.

In this assay, cells are lysed on a filter, and the DNA is slowly eluted under alkaline conditions, which denature the DNA. The rate of elution is dependent on the size of the DNA fragments. DNA containing single-strand breaks will elute more rapidly than intact DNA. Conversely, the presence of interstrand cross-links, which prevent the complete separation of the DNA strands, will significantly decrease the rate of elution.

To specifically measure interstrand cross-links, the DNA is typically fragmented by a controlled dose of ionizing radiation before alkaline elution. In the absence of cross-links, this fragmented DNA will elute rapidly. However, if cross-links are present, they will hold the smaller fragments together, resulting in a much slower elution rate. The difference in elution rates between control and psoralen-treated and irradiated cells provides a quantitative measure of the frequency of interstrand cross-links. Studies have utilized alkaline elution to assess the repair of psoralen-induced cross-links in human lymphocytes nih.gov.

Table 5: Conceptual Data from an Alkaline Elution Assay for Psoralen-Induced DNA Cross-links

Treatment GroupDNA Fragmentation (e.g., X-ray dose)Relative Elution RateInterpretation
Control (No Psoralen, No UV)LowSlowIntact, high molecular weight DNA.
Control + X-rayHighFastFragmented DNA elutes rapidly.
Psoralen + UV + X-rayHighVery SlowCross-links retard the elution of fragmented DNA.
Psoralen only (No UV) + X-rayHighFastNo cross-linking without photoactivation.

This conceptual table illustrates the expected outcomes of an alkaline elution experiment designed to detect DNA interstrand cross-links induced by a photoactivated psoralen.

The exploration of this compound and its potential interactions at a molecular level is greatly enhanced by a suite of advanced computational techniques. These in silico methods provide deep insights into the compound's electronic properties, binding affinities with biological targets, and the dynamic nature of these interactions. While direct computational studies on this compound are not extensively documented in publicly available literature, the application of these techniques to the broader class of psoralens and benzopsoralens provides a robust framework for understanding its likely behavior.

Density Functional Theory (DFT) Applications for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. By calculating the electron density, DFT can predict a wide range of molecular properties, including geometric structures, vibrational frequencies, and energies of molecular orbitals. For psoralen derivatives, DFT is instrumental in understanding their reactivity, particularly their photochemical properties.

DFT calculations can elucidate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that a molecule is more polarizable and has a higher chemical reactivity. In the context of psoralens, which are known for their photoreactivity with DNA, understanding these electronic parameters is crucial. For instance, DFT studies on related furocoumarins have been used to analyze their electronic properties and predict their capacity to engage in photochemical reactions. These studies often involve optimizing the molecular geometry to its lowest energy state and then calculating various electronic descriptors.

Table 1: Illustrative Electronic Properties of a Psoralen-type Molecule Calculated by DFT

ParameterDescriptionIllustrative Value
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.-6.5 eV
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.-1.8 eV
HOMO-LUMO Gap Energy difference between HOMO and LUMO; indicates chemical reactivity.4.7 eV
Dipole Moment A measure of the polarity of the molecule.3.2 Debye
Ionization Potential The minimum energy required to remove an electron from the molecule.6.5 eV
Electron Affinity The energy released when an electron is added to the molecule.1.8 eV

Note: The values in this table are illustrative for a psoralen-type compound and are not specific to this compound, as direct DFT data for this compound is not available in the cited literature.

Molecular Docking Simulations for Target Binding Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used in drug discovery to predict how a small molecule, such as this compound, might interact with a biological target, typically a protein or a nucleic acid.

For psoralen derivatives, a primary biological target is DNA. Psoralens are known to intercalate into the DNA double helix, positioning themselves between base pairs. Molecular docking simulations can model this intercalation, predicting the most favorable binding poses and calculating a docking score, which is an estimate of the binding affinity. These simulations take into account various types of interactions, including hydrogen bonds, van der Waals forces, and electrostatic interactions.

In a typical molecular docking study of a psoralen derivative with DNA, the 3D structure of a DNA segment is obtained from a repository like the Protein Data Bank. The structure of the psoralen derivative is then computationally "docked" into the DNA. The results can reveal key interactions, such as which amino acid residues in a protein's active site or which DNA bases are crucial for binding. For example, docking studies with the parent compound, psoralen, have shown its interaction with key mediators in inflammatory pathways, with calculated binding affinities indicating stable interactions.

Table 2: Example of Molecular Docking Results for a Psoralen Derivative with a Biological Target

Target ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesType of Interaction
TNF-α -8.6TYR119, GLY121Hydrogen Bond, Pi-Alkyl
CCN1 -7.5LYS38, ARG42van der Waals, Pi-Sigma
CCN2 -6.5SER102, ILE104Pi-Stacked

Note: This table provides example data from a study on psoralen to illustrate the outputs of molecular docking simulations. The targets and values are not specific to this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analytics

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. By developing a QSAR model, it is possible to predict the activity of new, unsynthesized compounds. These models are built by finding a statistically significant correlation between a set of calculated molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and the experimentally determined biological activity of a series of compounds.

For a class of compounds like benzopsoralens, a QSAR study could be used to predict their anti-proliferative activity or their DNA-binding affinity. The first step in developing a QSAR model is to generate a dataset of related compounds with known activities. Then, a variety of molecular descriptors are calculated for each compound. Finally, statistical methods, such as multiple linear regression or machine learning algorithms, are used to build the predictive model.

A 3D-QSAR study on psoralen derivatives, for instance, has been used to understand the structural requirements for inhibiting the NF-κB/DNA interaction. Such models can provide a visual representation of the regions of the molecule where modifications would likely increase or decrease activity, thereby guiding the design of more potent analogs.

Molecular Dynamics Simulations of Compound-Biomolecule Complexes

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal how a compound like this compound and its biological target behave and interact in a dynamic environment, which often includes solvent molecules.

In the context of psoralens, MD simulations are particularly valuable for studying the stability of the compound when intercalated in DNA. An MD simulation can

Future Directions and Emerging Research Frontiers for 4 Hydroxymethyl 4 ,5 Benzopsoralen

Rational Design and Synthesis of Next-Generation Benzopsoralen Chemical Probes

The development of novel chemical probes derived from 4-Hydroxymethyl-4',5'-benzopsoralen is a key area for future research. The rational design of these next-generation probes will focus on fine-tuning their photochemical and biological activities for specific applications. This involves a deep understanding of the structure-activity relationships that govern their interactions with biological macromolecules.

Key strategies in the rational design of new benzopsoralen probes will include:

Modification of the Furan (B31954) and Pyrone Rings: The substituents on both the furan and pyrone moieties of the psoralen (B192213) core play a critical role in its DNA intercalation and photoreactivity. Future synthetic efforts will likely explore the introduction of a diverse range of functional groups at these positions to modulate properties such as lipophilicity, charge, and steric bulk. These modifications can influence the probe's affinity for specific DNA sequences or its ability to be recognized by cellular repair machinery.

Derivatization of the 4-Hydroxymethyl Group: The 4-hydroxymethyl group is a key feature of this particular benzopsoralen and offers a convenient handle for further chemical modification. It can be esterified, etherified, or converted to other functional groups to attach reporter molecules such as fluorophores, biotin, or spin labels. This would enable the development of multimodal probes for advanced imaging and affinity-based proteomics studies.

Synthesis of Targeted Conjugates: A particularly exciting frontier is the conjugation of benzopsoralen derivatives to molecules that can direct them to specific cellular compartments or protein targets. This could involve linking the benzopsoralen to peptides, antibodies, or small molecule ligands that bind to a protein of interest. Such targeted probes would allow for the precise photo-induced cross-linking of specific biomolecules, providing invaluable insights into their function and interactions.

The synthesis of these next-generation probes will require innovative and flexible synthetic methodologies. Recent advances in C-H functionalization and cross-coupling reactions are expected to play a significant role in the efficient and modular synthesis of a diverse library of benzopsoralen analogs. mdpi.com

Table 1: Strategies for Rational Design of Benzopsoralen Probes

Design StrategyTarget Property to ModulatePotential Application
Modification of Furan/Pyrone Rings DNA intercalation, photoreactivity, sequence specificityMapping DNA-protein interactions, targeted DNA damage
Derivatization of 4-Hydroxymethyl Group Attachment of reporter groups (fluorophores, biotin)Advanced cellular imaging, affinity purification of cross-linked complexes
Synthesis of Targeted Conjugates Cellular localization, protein-specific targetingIn-situ cross-linking of specific proteins, targeted therapy

Comprehensive Exploration of Dark-Active Mechanisms for Research Tool Development

While the photo-activated properties of psoralens are well-established, emerging evidence suggests that some derivatives, including this compound, possess biological activity even in the absence of UV irradiation. nih.gov This "dark activity" represents a largely unexplored area with significant potential for the development of novel research tools and therapeutic agents.

Future research in this domain will focus on:

Elucidating the Molecular Targets of Dark Activity: The cellular components that interact with this compound in the dark are currently unknown. Unbiased screening approaches, such as chemical proteomics, could be employed to identify the protein targets of this compound. This would involve using a derivatized version of the benzopsoralen as a "bait" to pull down its interacting partners from cell lysates.

Investigating the Mechanism of Light-Independent Cytotoxicity: Studies have shown that some psoralen derivatives exhibit "dark toxicity" against certain cell lines. nih.gov The underlying mechanisms of this cytotoxicity are poorly understood but could involve the inhibition of key cellular enzymes or the disruption of critical signaling pathways. A detailed investigation into these mechanisms could reveal novel therapeutic vulnerabilities in cancer cells or other disease models.

Developing Research Tools Based on Dark Activity: A thorough understanding of the dark-active mechanisms of this compound could lead to the development of a new class of research tools. For example, if the compound is found to specifically inhibit a particular enzyme in the dark, it could be used as a chemical probe to study the function of that enzyme in living cells without the need for photoactivation.

Integration of Systems Biology Approaches for Holistic Mechanistic Understanding

To gain a comprehensive understanding of the cellular effects of this compound, it is crucial to move beyond single-target investigations and adopt a more holistic, systems-level perspective. Systems biology approaches, which involve the large-scale measurement and analysis of multiple cellular components, are ideally suited for this purpose. nih.gov

Key systems biology strategies that can be applied include:

Transcriptomics: Analyzing changes in global gene expression patterns in response to treatment with this compound (both with and without photoactivation) can provide insights into the cellular pathways that are perturbed by the compound. This can be achieved using techniques such as RNA sequencing (RNA-seq).

Proteomics: Quantitative proteomics can be used to identify changes in the abundance, post-translational modifications, and interaction partners of proteins following treatment. This can help to pinpoint the direct and indirect targets of the compound and unravel the signaling networks it modulates.

Metabolomics: Characterizing the metabolic profile of cells treated with the benzopsoralen derivative can reveal its impact on cellular metabolism. This information can be crucial for understanding its effects on cell growth, proliferation, and survival.

By integrating data from these different "omics" platforms, it will be possible to construct detailed models of the cellular response to this compound. nih.govyoutube.com This will not only provide a deeper understanding of its mechanisms of action but also facilitate the identification of potential biomarkers for its activity and guide the development of more effective and selective derivatives.

Advanced Computational Screening and AI-Driven Drug Discovery for Novel Analogs

The vastness of chemical space presents a significant challenge to the discovery of novel bioactive molecules. Advanced computational methods, including artificial intelligence (AI) and machine learning, are revolutionizing the drug discovery process and can be powerfully applied to the design of new benzopsoralen analogs. nih.govnih.gov

Future computational efforts in this area will likely involve:

In Silico Virtual Screening: Large libraries of virtual compounds can be screened against the known or predicted binding sites of relevant biological targets. This can be used to identify new benzopsoralen scaffolds with improved affinity or selectivity. For instance, in silico screening has been successfully used to identify potential inhibitors of VEGFR-2. mdpi.com A similar approach could be applied to targets of this compound.

AI-Powered Generative Models: AI algorithms, particularly deep learning models, can be trained on existing libraries of psoralen derivatives and their known biological activities. These models can then be used to generate novel molecular structures with desired properties, such as enhanced potency or reduced off-target effects. youtube.com This de novo design approach has the potential to accelerate the discovery of next-generation benzopsoralen-based therapeutics and research tools. aaai.org

Predictive Modeling of ADMET Properties: Computational models can be used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel benzopsoralen analogs. researchgate.net This allows for the early-stage filtering of compounds with unfavorable pharmacokinetic or safety profiles, saving significant time and resources in the drug development pipeline.

The integration of these advanced computational techniques with experimental validation will create a powerful feedback loop for the iterative design and optimization of novel benzopsoralen analogs with tailored biological activities.

Q & A

Q. What are the recommended analytical techniques for characterizing 4-Hydroxymethyl-4',5'-benzopsoralen, and how should they be applied?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS): Use HRMS to confirm molecular weight (C₁₆H₁₀O₄, MW: 266.26) and fragmentation patterns. For example, HRMS (EI, 70 eV) provides precise isotopic distribution matching .
  • UV-Vis Spectroscopy: Characterize absorbance peaks in the 300–400 nm range to confirm psoralen-specific chromophore activity .
  • NMR Spectroscopy: Employ ¹H/¹³C NMR to resolve substituent positions (e.g., hydroxymethyl group at C4) and verify purity .
  • Safety Note: Mutagenicity assays (e.g., in vitro hamster lung cell tests at 1 mg/L) should precede handling .

Q. How should researchers design a synthesis protocol for this compound derivatives?

Methodological Answer:

  • Core Synthesis: Start with benzopsoralen precursors and introduce the hydroxymethyl group via Friedel-Crafts alkylation or hydroxylation reactions .
  • Derivatization: Use protective groups (e.g., benzyl ethers) to prevent undesired side reactions during functionalization of the hydroxymethyl moiety .
  • Validation: Confirm yield and purity via HPLC (C18 column, acetonitrile/water gradient) and cross-validate with HRMS .

Q. What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of decomposition vapors (acrid smoke reported at high temperatures) .
  • Toxicity Mitigation: Conduct mutagenicity screenings (e.g., Ames test) prior to in vivo studies, given its mutation data in hamster ovarian cells (5 mg/L) .
  • Storage: Store in airtight containers under inert gas (N₂/Ar) to prevent photodegradation .

Advanced Research Questions

Q. How can conflicting toxicity data for this compound be resolved?

Methodological Answer:

  • Data Contradiction Analysis: Apply empirical falsification frameworks (e.g., Zabezhailo’s IDA method) to test hypotheses against new datasets. For instance, reconcile discrepancies between in vitro mutagenicity (hamster cells) and in vivo tolerability (rat peritoneal exudate models) .
  • Dose-Response Studies: Conduct gradient assays (0.1–10 mg/L) to identify threshold effects. Use nonlinear regression models to quantify EC₅₀ values .
  • Mechanistic Probes: Compare intercalation efficiency (via DNA melting assays) to differentiate genotoxic vs. non-genotoxic pathways .

Q. What experimental strategies are effective for studying the photobinding mechanism of this compound to DNA?

Methodological Answer:

  • Photoreactivity Assays: Irradiate psoralen-DNA complexes with UVA (320–400 nm) and quantify crosslink formation via gel electrophoresis or HPLC .
  • Computational Modeling: Use density functional theory (DFT) to simulate excited-state interactions between the psoralen chromophore and thymine bases .
  • Competitive Binding Studies: Co-incubate with known DNA intercalators (e.g., ethidium bromide) to assess binding site competition .

Q. How can researchers optimize nanoparticle-based delivery of this compound for targeted therapies?

Methodological Answer:

  • Nanocarrier Design: Load psoralen into poly(lactic-co-glycolic acid) (PLGA) nanoparticles (size: 100–200 nm) for enhanced bioavailability. Validate encapsulation efficiency via UV-Vis .
  • Targeting Ligands: Functionalize nanoparticles with folate or antibody conjugates to improve tumor-specific uptake .
  • In Vivo Testing:* Use rat models to assess pharmacokinetics (e.g., plasma half-life) and biodistribution (HPLC-MS/MS quantification in tissues) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.